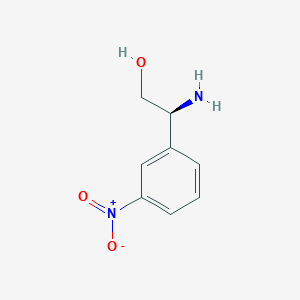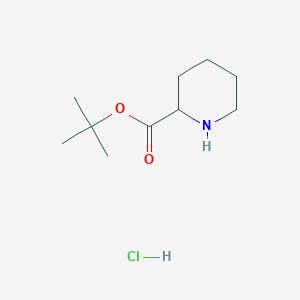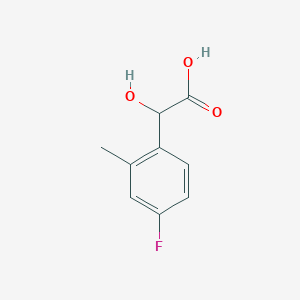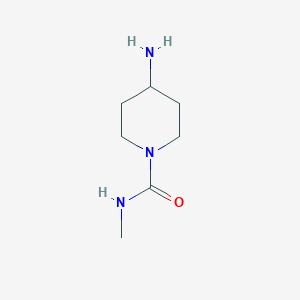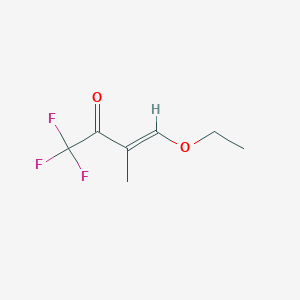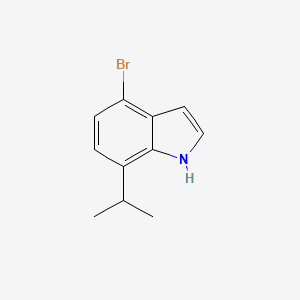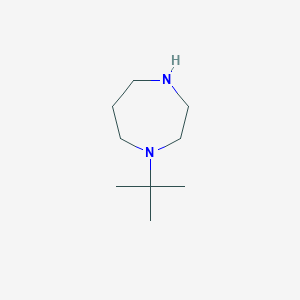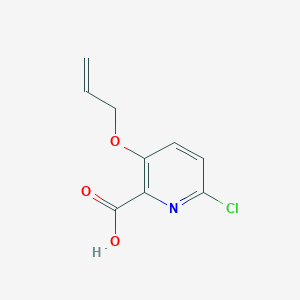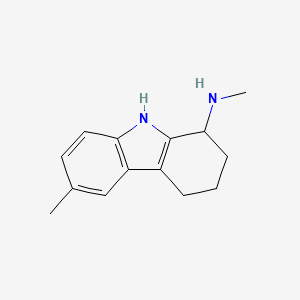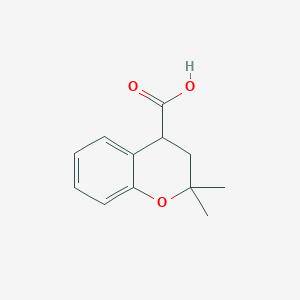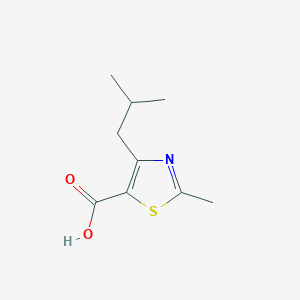![molecular formula C13H15F3O2 B3376672 3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid CAS No. 1219921-41-1](/img/structure/B3376672.png)
3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid
Overview
Description
3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid is a fluorinated organic compound with the molecular formula C({13})H({15})F({3})O({2})
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylbenzyl chloride and trifluoroacetic acid.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base like sodium hydride (NaH) to deprotonate the trifluoroacetic acid, followed by nucleophilic substitution with 2,4,6-trimethylbenzyl chloride.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO({3})), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH({4})), resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO(_{4}) in acidic or neutral conditions.
Reduction: LiAlH({4}) in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It is used in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, including herbicides and pesticides.
Electronics: It is used in the production of fluorinated compounds for electronic applications, such as in the manufacturing of semiconductors.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid exerts its effects depends on its application:
Catalysis: As a ligand, it can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes.
Drug Development: It can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can act as an agonist or antagonist for specific receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid
- 2,2,2-Trifluoroethyl 2,4,6-trimethylbenzoate
Comparison:
- Structural Differences: While similar compounds may share the trifluoromethyl group, the presence of the trimethylphenyl group in 3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid provides unique steric and electronic properties.
- Reactivity: The compound’s unique structure can lead to different reactivity patterns compared to its analogs, making it suitable for specific applications where others may not be as effective.
Properties
IUPAC Name |
3,3,3-trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-7-4-8(2)10(9(3)5-7)6-11(12(17)18)13(14,15)16/h4-5,11H,6H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOXLVKBGAJOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B3376594.png)
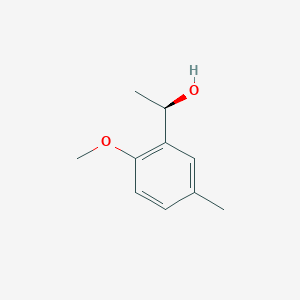
![(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B3376617.png)
